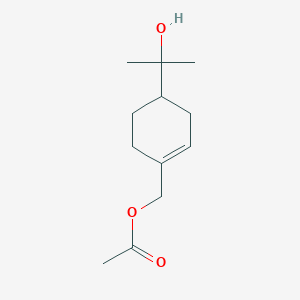
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate is an organic compound with the molecular formula C12H20O3. It is also known by its systematic name, 7-acetoxy-p-menth-1-en-8-ol. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a hydroxypropyl group and a methyl acetate group. It is commonly used in the fragrance industry due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate can be achieved through several methods. One common approach involves the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as acetic acid or montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane, and the yield of the product can be optimized by adjusting the reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The starting materials, such as β-pinenoxide, are readily available and can be sourced from natural products like limonene or pinocarveol .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(2-oxo-2-propyl)cyclohexene-1-methyl acetate, while reduction of the acetate group can produce 4-(2-hydroxy-2-propyl)cyclohexene-1-methanol .
Applications De Recherche Scientifique
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol: This compound is structurally similar but lacks the acetate group.
Perillyl acetate: Another similar compound, which is also used in the fragrance industry and has similar chemical properties.
Uniqueness
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and pleasant aroma make it particularly valuable in the fragrance industry, while its potential therapeutic applications are of significant interest in medical research .
Propriétés
Numéro CAS |
97259-73-9 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
[4-(2-hydroxypropyl)cyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C12H20O3/c1-9(13)7-11-3-5-12(6-4-11)8-15-10(2)14/h5,9,11,13H,3-4,6-8H2,1-2H3 |
Clé InChI |
JMAPFTCRWRSIHL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC(=CC1)COC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S)-6-Chloro-4-hydroxy-2-(2-methoxyethyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione](/img/structure/B8458116.png)



![N-[2-Nitro-4-(propylsulfanyl)phenyl]acetamide](/img/structure/B8458130.png)
silane](/img/structure/B8458136.png)



![5-Benzyloxyimidazo[1,2-a]pyridine](/img/structure/B8458162.png)
